Benzene, [(3-butenylthio)methyl]-
Overview
Description
Benzene, [(3-butenylthio)methyl]- is an organic compound with the molecular formula C11H14S. It is characterized by a benzene ring substituted with a (3-butenylthio)methyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(3-butenylthio)methyl]- typically involves the reaction of benzyl chloride with 3-butenylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for Benzene, [(3-butenylthio)methyl]- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(3-butenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [(3-butenylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(3-butenylthio)methyl]- involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules. The benzene ring allows for electrophilic aromatic substitution, facilitating the formation of various derivatives with distinct biological activities .
Comparison with Similar Compounds
Similar Compounds
- Benzene, (3-methyl-3-butenyl)-
- Benzene, (3-methylbutyl)-
Comparison
Benzene, [(3-butenylthio)methyl]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity compared to its analogs. The (3-butenylthio)methyl group allows for unique oxidation and substitution reactions, making it a versatile compound in synthetic chemistry .
Biological Activity
Benzene derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and potential therapeutic effects. Among these, Benzene, [(3-butenylthio)methyl]- has garnered attention due to its unique structure and the implications for its biological properties.
Chemical Structure and Properties
The compound Benzene, [(3-butenylthio)methyl]- (CAS Number: 12297827) has a molecular formula of . Its structure features a benzene ring substituted with a butenylthio group, which may influence its reactivity and biological interactions.
Antifungal Activity
Recent studies have explored the antifungal properties of various benzene derivatives. For instance, related compounds have demonstrated significant antifungal activity against multiple fungal strains. A study highlighted the efficacy of several sulfone derivatives with similar structural motifs, showing EC50 values ranging from 5.21 µg/mL to 98.8 µg/mL against different fungi such as Botrytis cinerea and Fusarium oxysporum .
Compound | Fungi | EC50 (µg/mL) | Inhibition (%) |
---|---|---|---|
5d | B. cinerea | 5.21 | 98.8 |
5e | C. mandshurica | 38.27 | 97.8 |
5f | S. sclerotiorum | 8.49 | 94.0 |
These findings suggest that compounds structurally related to Benzene, [(3-butenylthio)methyl]- could possess similar antifungal properties.
The mechanism by which benzene derivatives exert their biological effects is an area of ongoing research. For example, exposure to benzene has been linked to mitochondrial dysfunction and oxidative stress in human studies . This disruption can lead to various health issues, including hematotoxicity and potentially carcinogenic effects.
Case Studies
- Occupational Exposure : A metabolome-wide association study indicated that workers exposed to benzene exhibited alterations in metabolic pathways associated with energy metabolism and oxidative stress . This study underscores the importance of understanding the biological implications of benzene derivatives in occupational settings.
- Antimicrobial Efficacy : Another case study evaluated the antifungal activity of a series of benzene derivatives against agricultural pathogens. The results indicated that certain substitutions on the benzene ring significantly enhanced antifungal activity, suggesting a structure-activity relationship that could be exploited in developing new agrochemicals .
Properties
IUPAC Name |
but-3-enylsulfanylmethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHOVNXSJLTKGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCSCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486467 | |
Record name | Benzene, [(3-butenylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62266-25-5 | |
Record name | Benzene, [(3-butenylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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